
Tipelukast
概述
准备方法
替普鲁卡斯特的合成路线和反应条件涉及多个步骤。该化合物通过一系列反应合成,包括关键中间体的形成及其随后的功能化。 工业生产方法旨在优化产率和纯度,同时确保成本效益和可扩展性 .
化学反应分析
替普鲁卡斯特经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和亲核试剂。 从这些反应形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
Non-Alcoholic Fatty Liver Disease (NAFLD)
Tipelukast is being investigated for its potential to manage NAFLD, a condition characterized by excess fat accumulation in the liver. Chronic inflammation associated with NAFLD can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH). Clinical trials have shown that this compound can improve lipid profiles in patients with NAFLD, particularly those with hypertriglyceridemia and type 2 diabetes .
Idiopathic Pulmonary Fibrosis (IPF)
IPF is a progressive lung disease marked by scarring of lung tissue. Research indicates that this compound may slow disease progression or improve symptoms by targeting the inflammatory processes involved in IPF. Early-stage clinical trials have reported promising results, showing a reduction in biomarkers associated with fibrosis .
Scleroderma and Systemic Sclerosis
Recent developments have included a patent for this compound's use in treating scleroderma and systemic sclerosis. These conditions involve chronic inflammation and fibrosis of skin and internal organs. The anti-fibrotic properties of this compound may provide therapeutic benefits in managing these diseases .
Case Studies
Several studies have documented the effects of this compound across different conditions:
- NAFLD Study : A Phase 2 clinical trial demonstrated that this compound significantly improved triglyceride levels in patients with NAFLD compared to placebo. The study highlighted its potential for managing lipid metabolism disorders .
- IPF Study : In a small-scale trial involving IPF patients, this compound was found to reduce levels of LOXL2, a biomarker for fibrosis. Patients receiving this compound experienced fewer acute exacerbations compared to those on placebo .
作用机制
替普鲁卡斯特通过多种机制发挥作用。它作为白三烯受体拮抗剂,抑制白三烯与其受体的结合。此外,它还抑制磷酸二酯酶(主要是 3 型和 4 型)和 5-脂氧合酶,它们参与炎症反应。 这些作用导致炎症和纤维化的减少 .
相似化合物的比较
替普鲁卡斯特在抗炎和抗纤维化的多靶点方法方面是独一无二的。类似的化合物包括其他白三烯受体拮抗剂和磷酸二酯酶抑制剂。 替普鲁卡斯特结合白三烯受体拮抗、磷酸二酯酶抑制和 5-脂氧合酶抑制使其在同类化合物中脱颖而出 .
生物活性
Tipelukast, also known as MN-001, is a small molecule compound currently under investigation for its therapeutic potential in various chronic inflammatory and fibrotic diseases. Its biological activity stems from multiple mechanisms, including leukotriene receptor antagonism, inhibition of phosphodiesterases (PDE), and suppression of inflammatory pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical trial data and research findings.
1. Inhibition of Leukotriene Synthesis:
this compound acts primarily by inhibiting the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions. It inhibits 5-lipoxygenase (5-LO), an enzyme critical for leukotriene production, thereby reducing inflammation associated with diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic fatty liver disease (NAFLD) .
2. Phosphodiesterase Inhibition:
The compound also inhibits phosphodiesterases, particularly PDE3 and PDE4. This inhibition leads to increased intracellular cyclic AMP levels, which can further modulate inflammatory responses and promote anti-fibrotic effects .
3. Modulation of Gene Expression:
this compound has been shown to downregulate genes associated with fibrosis (e.g., LOXL2, Collagen Type 1) and inflammation (e.g., CCR2, MCP-1) in preclinical models. This gene modulation is crucial for its potential use in treating fibrotic diseases .
Efficacy in Clinical Trials
Several clinical trials have assessed the efficacy of this compound in different patient populations:
-
Idiopathic Pulmonary Fibrosis (IPF):
A Phase 2 study evaluated the safety and efficacy of this compound in patients with moderate to severe IPF. The study aimed to determine the compound's impact on lung function and quality of life over a 6-month treatment period . -
Non-Alcoholic Fatty Liver Disease (NAFLD):
In a Phase 2 trial involving patients with NAFLD and hypertriglyceridemia, this compound significantly reduced serum triglycerides and improved lipid profiles. Notably, participants with Type 2 diabetes mellitus (T2DM) exhibited greater reductions in triglyceride levels compared to those without T2DM .
Summary of Key Findings
Case Studies
Case Study: NAFLD with T2DM
In a subgroup analysis from the NAFLD trial, patients with T2DM showed a 50.8% reduction in serum triglycerides after 8 weeks of treatment with this compound, compared to a 17.8% reduction in non-diabetic participants (p=0.098). This highlights the compound's potential for managing lipid profiles specifically in diabetic populations .
Future Directions
Ongoing research continues to explore the full potential of this compound across various conditions. The FDA has granted Fast Track designation for its use in treating NASH with fibrosis and idiopathic pulmonary fibrosis, indicating significant therapeutic promise . Further studies are anticipated to elucidate its mechanisms more clearly and establish long-term safety profiles.
属性
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYNAGOBXLMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925325 | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125961-82-2 | |
Record name | Tipelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipelukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。